Cas no 2171968-49-1 (6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one)

6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is a fluorinated dihydropyrimidinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a morpholine ring and a 4-fluorophenyl group, which may enhance binding affinity and metabolic stability in biologically active compounds. This scaffold is of interest for its utility in designing kinase inhibitors or other therapeutic agents due to its rigid heterocyclic core and hydrogen-bonding capabilities. The compound's synthetic versatility allows for further functionalization, making it a valuable intermediate in drug discovery. High purity and well-characterized properties ensure reproducibility in research applications.
6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one structure
2171968-49-1 structure
Product Name:6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
CAS No:2171968-49-1
MF:C14H15FN4O2
MW:290.292906045914
CID:6258502
PubChem ID:165848310
Update Time:2025-10-16

6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1452348
    • 2171968-49-1
    • 6-amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
    • 6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
    • Inchi: 1S/C14H15FN4O2/c15-10-3-1-9(2-4-10)11-12(16)17-14(18-13(11)20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H3,16,17,18,20)
    • InChI Key: ZMAVTNAJHNKBDL-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=C(N)N=C(NC1=O)N1CCOCC1

Computed Properties

  • Exact Mass: 290.11790390g/mol
  • Monoisotopic Mass: 290.11790390g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 477
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 80Ų

6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one Pricemore >>

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Additional information on 6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one

Comprehensive Overview of 6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one (CAS No. 2171968-49-1)

The compound 6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one (CAS No. 2171968-49-1) is a highly specialized dihydropyrimidinone derivative that has garnered significant attention in pharmaceutical and medicinal chemistry research. Its unique structural features, including the 4-fluorophenyl and morpholin-4-yl moieties, make it a promising candidate for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. Researchers are increasingly exploring its potential applications in cancer treatment, anti-inflammatory agents, and central nervous system (CNS) disorders, aligning with current trends in precision medicine.

In recent years, the demand for small molecule inhibitors and heterocyclic compounds like 6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one has surged due to their versatility in modulating biological pathways. This compound's pyrimidine core is a common scaffold in FDA-approved drugs, which underscores its relevance in modern drug design. Its fluorinated aromatic ring enhances metabolic stability and bioavailability, addressing a key challenge in pharmacokinetics. These attributes make it a subject of interest for researchers investigating structure-activity relationships (SAR) and drug-likeness.

The synthesis of CAS No. 2171968-49-1 typically involves multi-step organic reactions, including cyclocondensation and nucleophilic substitution, to introduce the morpholine and fluoro-substituted phenyl groups. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and purity, reflecting the growing emphasis on green chemistry and sustainable practices in the pharmaceutical industry. Analytical characterization using NMR, HPLC, and mass spectrometry ensures the compound meets rigorous quality standards.

From a therapeutic perspective, 6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one has shown promise in preclinical studies for its ability to modulate protein kinases, which are critical in cell signaling and disease progression. Its potential as a BRAF inhibitor or PI3K/mTOR pathway modulator is particularly noteworthy, given the rising prevalence of oncogenic mutations and drug resistance in cancer therapy. These findings resonate with current searches for next-generation kinase inhibitors and personalized medicine approaches.

Beyond oncology, this compound's morpholine moiety contributes to its solubility and blood-brain barrier (BBB) penetration, making it a candidate for neurodegenerative disease research. Queries related to Alzheimer's disease and Parkinson's disease therapeutics often highlight the need for novel scaffolds like dihydropyrimidinones. Additionally, its anti-inflammatory properties align with interest in autoimmune disorder treatments, a rapidly growing sector in biopharma.

In the context of intellectual property and patent landscapes, CAS No. 2171968-49-1 has been cited in several applications, underscoring its commercial potential. The compound's structure-activity relationship (SAR) data is frequently analyzed in computational chemistry studies, leveraging AI-driven drug discovery tools—a hot topic in cheminformatics and molecular modeling forums. This intersection of wet-lab and in-silico research exemplifies the compound's relevance in contemporary drug development pipelines.

To summarize, 6-Amino-5-(4-fluorophenyl)-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one (CAS No. 2171968-49-1) represents a multifaceted tool for researchers tackling complex diseases through targeted molecular interventions. Its chemical versatility, therapeutic potential, and alignment with cutting-edge technologies position it as a compound of enduring significance in the life sciences.

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